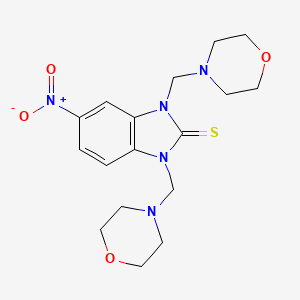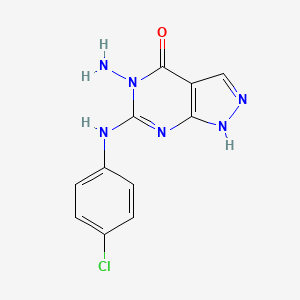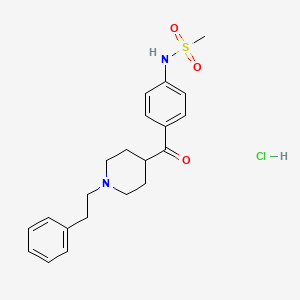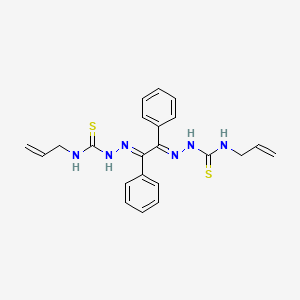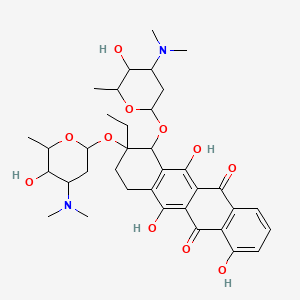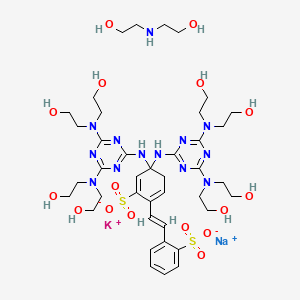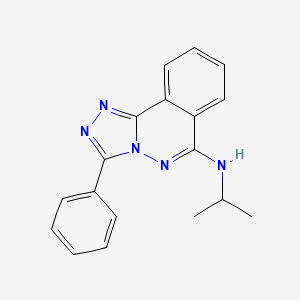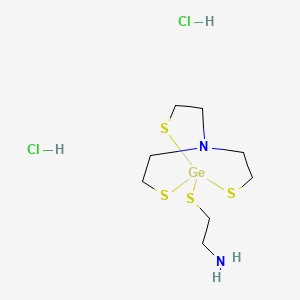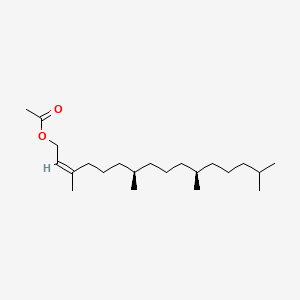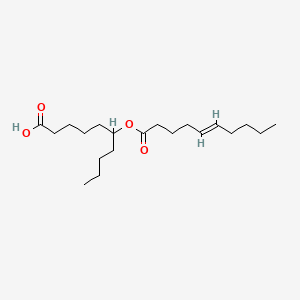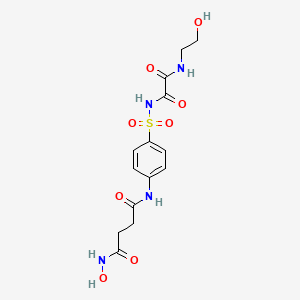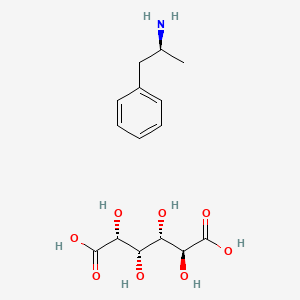
Dextroamphetamine monosaccharate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextroamphetamine monosaccharate is a potent central nervous system stimulant and an enantiomer of amphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by enhancing the activity of certain neurotransmitters in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction conditions require careful control of temperature and pH to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be used to synthesize dextroamphetamine from its precursors.
Substitution: Various substitution reactions can modify the functional groups attached to the amphetamine backbone
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phenylacetone, while reduction can yield dextroamphetamine .
Applications De Recherche Scientifique
Dextroamphetamine monosaccharate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine derivatives.
Biology: Employed in research on neurotransmitter systems and their role in behavior and cognition.
Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs .
Mécanisme D'action
Dextroamphetamine monosaccharate exerts its effects by increasing the release and inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in heightened alertness, focus, and energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levoamphetamine: Another enantiomer of amphetamine with similar but less potent effects on the central nervous system.
Methylphenidate: A stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Lisdexamfetamine: A prodrug of dextroamphetamine that is converted to the active compound in the body .
Uniqueness
Dextroamphetamine monosaccharate is unique in its high potency and efficacy in treating ADHD and narcolepsy compared to its counterparts. Its specific enantiomeric form allows for more pronounced effects on the central nervous system, making it a preferred choice in clinical settings .
Propriétés
Numéro CAS |
300666-47-1 |
|---|---|
Formule moléculaire |
C15H23NO8 |
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |
Clé InChI |
VHKVKWTWHZUFIA-DGOKBZBKSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




